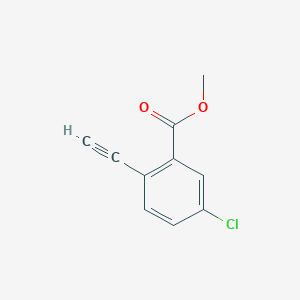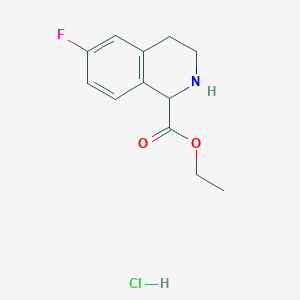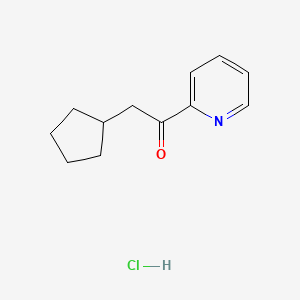
Chlorhydrate de 2-cyclopentyl-1-(pyridin-2-yl)éthan-1-one
Vue d'ensemble
Description
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le traitement de la tuberculose
Chlorhydrate de 2-cyclopentyl-1-(pyridin-2-yl)éthan-1-one: a été étudié pour son potentiel en tant qu’agent antituberculeux. Des recherches indiquent que les dérivés de ce composé peuvent présenter une activité significative contre Mycobacterium tuberculosis H37Ra, avec des concentrations inhibitrices (IC50) dans la gamme des micromolaires basses . Cela suggère son utilité dans la conception de nouveaux traitements contre la tuberculose, en particulier dans les cas résistants aux médicaments de première ligne.
Activité antifibrotique
Des études ont également été menées pour évaluer l’activité antifibrotique des composés liés au This compound . Les résultats de ces études encouragent une enquête plus approfondie sur cette application, ce qui pourrait conduire à de nouveaux traitements pour les maladies fibrotiques.
Synthèse chimique et science des matériaux
La structure du composé en fait un candidat pour une utilisation en synthèse chimique et en science des matériaux. Ses interactions moléculaires pourraient être bénéfiques dans le développement de nouveaux matériaux avec des propriétés spécifiques .
Recherche pharmacologique
En raison de son activité biologique, le This compound peut être utilisé dans la recherche pharmacologique pour développer de nouveaux médicaments. Ses effets sur diverses lignées cellulaires et systèmes biologiques peuvent être étudiés pour comprendre son mécanisme d’action et son potentiel thérapeutique .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme étalon ou réactif en raison de sa pureté et de ses caractéristiques bien définies. Il peut aider au développement de nouvelles méthodes et techniques analytiques .
Études d’amarrage moléculaire
La structure du composé permet des études d’amarrage moléculaire, qui sont cruciales dans la conception de médicaments. Les chercheurs peuvent l’utiliser pour modéliser les interactions avec des cibles biologiques, ce qui aide à la découverte de nouveaux médicaments .
Sécurité et toxicologie
La nature non toxique pour les cellules humaines fait du This compound un excellent sujet pour les études de sécurité et de toxicologie. Il peut aider à comprendre le profil de sécurité des nouveaux produits pharmaceutiques .
Objectifs éducatifs
Enfin, ce composé peut être utilisé à des fins éducatives dans les cours de chimie et de pharmacologie. Il peut servir d’exemple pour enseigner aux étudiants la conception de médicaments, la synthèse et l’évaluation de l’activité biologique .
Propriétés
IUPAC Name |
2-cyclopentyl-1-pyridin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-10-5-1-2-6-10)11-7-3-4-8-13-11;/h3-4,7-8,10H,1-2,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCZTKZQRQHIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


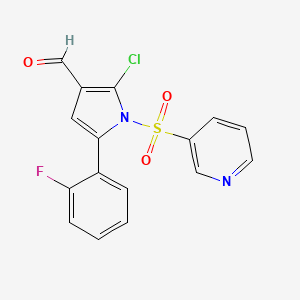
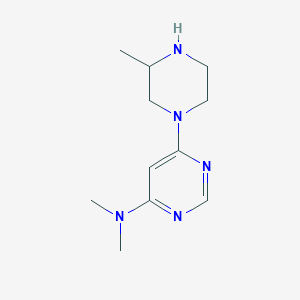

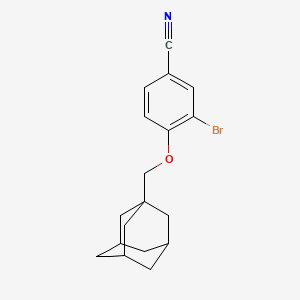
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)
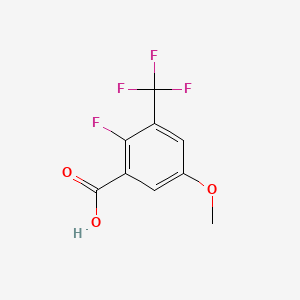
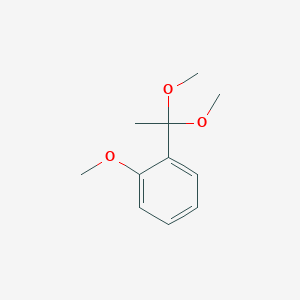

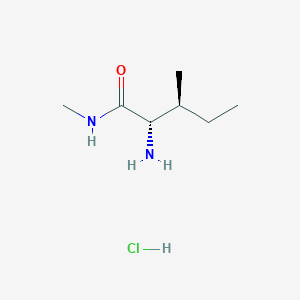
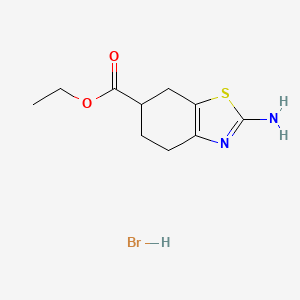
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

